molecular formula C16H17N3O3 B6673158 N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide

N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6673158
M. Wt: 299.32 g/mol
InChI Key: ZGPQBGGVEMKBQH-QWHCGFSZSA-N
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Description

N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c20-14(17-11-6-7-11)16-19-18-15(22-16)12-8-9-21-13(12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2,(H,17,20)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPQBGGVEMKBQH-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NN=C(O2)C3CCOC3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H]1C2=NN=C(O2)C(=O)NC3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropylamine, which can be introduced via nucleophilic substitution reactions.

    Attachment of the Oxolan Ring: The oxolan (tetrahydrofuran) ring can be introduced through various methods, including the use of epoxides or diols in the presence of acid or base catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the oxadiazole ring and the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of new materials with specific electronic or optical properties.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The oxadiazole ring is known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-phenyl-1,3,4-oxadiazole-2-carboxamide
  • N-cyclopropyl-5-(2-hydroxyphenyl)-1,3,4-oxadiazole-2-carboxamide
  • N-cyclopropyl-5-(2-methylphenyl)-1,3,4-oxadiazole-2-carboxamide

Uniqueness

N-cyclopropyl-5-[(2S,3S)-2-phenyloxolan-3-yl]-1,3,4-oxadiazole-2-carboxamide is unique due to the presence of the oxolan ring, which can impart distinct stereochemical and electronic properties. This can lead to different biological activities and interactions compared to other similar compounds.

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